molecular formula C5H4BrClS B13133552 2-Bromo-3-(chloromethyl)thiophene

2-Bromo-3-(chloromethyl)thiophene

Cat. No.: B13133552
M. Wt: 211.51 g/mol
InChI Key: KYCPHLZHYHMPAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-(chloromethyl)thiophene is a halogenated thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The presence of both bromine and chlorine atoms in this compound makes it a valuable intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(chloromethyl)thiophene typically involves the halogenation of thiophene derivatives. One common method is the halogen dance reaction, which involves the treatment of halogenated thiophenes with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates . Another approach involves the direct halogenation of thiophene derivatives using reagents such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using similar reagents and conditions as those used in laboratory synthesis. The process typically requires careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(chloromethyl)thiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, while nucleophilic substitution can yield a wide range of substituted thiophenes.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(chloromethyl)thiophene in various applications depends on the specific reactions it undergoes. For example, in Suzuki-Miyaura coupling, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form carbon-carbon bonds . The presence of halogen atoms in the compound facilitates these reactions by stabilizing intermediates and enhancing reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-(chloromethyl)thiophene is unique due to the presence of both bromine and chlorine atoms, which allows for a wider range of chemical reactions and applications compared to similar compounds. The dual halogenation enhances its reactivity and makes it a valuable intermediate in organic synthesis and materials science.

Properties

Molecular Formula

C5H4BrClS

Molecular Weight

211.51 g/mol

IUPAC Name

2-bromo-3-(chloromethyl)thiophene

InChI

InChI=1S/C5H4BrClS/c6-5-4(3-7)1-2-8-5/h1-2H,3H2

InChI Key

KYCPHLZHYHMPAI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1CCl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.